D-(+)-Cellobiose
Description
A polysaccharide with glucose units linked as in CELLOBIOSE. It is the chief constituent of plant fibers, cotton being the purest natural form of the substance. As a raw material, it forms the basis for many derivatives used in chromatography, ion exchange materials, explosives manufacturing, and pharmaceutical preparations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,6S)-2-(hydroxymethyl)-6-[(3S,4S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OMNYSSFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C([C@@H](O1)O[C@H]2[C@H](C([C@@H](OC2CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Cellobiose | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
9004-34-6, 528-50-7 | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |
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| Record name | Cellulose | |
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| Record name | D-cellobiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |
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| Record name | Cellulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |
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| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |
| Record name | CELLULOSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CELLULOSE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/733 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cellulose | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Fundamental Biological and Chemical Research Context of D + Cellobiose
Significance of D-(+)-Cellobiose as a Central Disaccharide Unit in Polysaccharide Systems
Cellobiose (B7769950) serves as the fundamental repeating dimeric unit of cellulose (B213188) nih.govfrontiersin.org. Cellulose is a homopolysaccharide composed solely of β-D-glucose units linked by β-(1,4) glycosidic bonds biosynth.comfrontiersin.org. The structure of cellulose, with its repeating cellobiose units, contributes to its fibrous and structural properties, making it a primary component of plant cell walls byjus.comnih.gov. The arrangement of these cellobiose units in long, linear chains allows for extensive hydrogen bonding, leading to the formation of microfibrils that provide rigidity and strength to plant tissues nih.gov.
While cellulose itself is largely insoluble in water due to its crystalline structure and extensive hydrogen bonding, the enzymatic or chemical hydrolysis of cellulose yields cellobiose as a primary product libretexts.orgchemicalbook.combiologyonline.com. This highlights cellobiose's position as the core building block released during the initial stages of cellulose breakdown.
Role of this compound in Lignocellulosic Biomass Deconstruction and Biorefinery Processes
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin (B12514952), represents a vast renewable carbon resource nih.govfrontiersin.org. The efficient deconstruction of this biomass into fermentable sugars is a critical step in the development of sustainable biorefinery processes for the production of biofuels, biochemicals, and biomaterials nih.govmdpi.com.
Cellobiose plays a crucial role in the enzymatic hydrolysis of cellulose, a key part of lignocellulosic biomass deconstruction. Cellulase (B1617823) enzyme systems, typically consisting of endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases, work synergistically to break down cellulose nih.govmdpi.com. Endoglucanases cleave internal β-(1→4) bonds within the cellulose chain, while exoglucanases act on the chain ends to release cellobiose mdpi.com. β-glucosidases then hydrolyze cellobiose into two glucose molecules mdpi.comresearchgate.net.
However, the accumulation of cellobiose can inhibit the activity of cellulase enzymes, particularly exoglucanases nih.govnih.gov. This product inhibition is a significant challenge in achieving efficient enzymatic saccharification of cellulose in biorefinery processes researchgate.netnih.gov. Research efforts are focused on overcoming this inhibition, for example, by engineering microorganisms for intracellular cellobiose metabolism or by optimizing enzyme cocktails researchgate.netosti.gov.
In biorefinery contexts, cellobiose is not only an intermediate product but can also serve as a substrate for microbial fermentation. Some microorganisms can directly utilize cellobiose as a carbon source, converting it into valuable products like ethanol (B145695) medchemexpress.comnih.gov. Engineering microorganisms to efficiently metabolize cellobiose offers potential advantages, such as reducing glucose repression and decreasing the availability of free glucose for contaminating microorganisms nih.gov.
Studies have investigated the conversion of cellobiose into ethanol by thermophilic anaerobic bacteria like Caloramator boliviensis, demonstrating its potential in biofuel production medchemexpress.com. The strategic use and management of cellobiose are therefore central to improving the economics and efficiency of lignocellulose-based biorefineries researchgate.netosti.gov.
This compound as a Key Intermediate in Microbial Carbon Cycling
Microorganisms play a vital role in the global carbon cycle, particularly in the decomposition of organic matter, including cellulose uomustansiriyah.edu.iqmdpi.com. As a primary breakdown product of cellulose, cellobiose serves as a key intermediate in microbial carbon cycling within various environments, such as soils and the digestive tracts of herbivores biologyonline.comosti.gov.
Many microorganisms, including bacteria and fungi, produce cellulase enzymes to access the glucose units locked within cellulose mdpi.comuomustansiriyah.edu.iq. The release of cellobiose makes a readily available carbon and energy source for these microbes osti.gov. Microorganisms can then take up cellobiose and further metabolize it through various pathways.
Research into soil microbial communities has shown the importance of cellobiose availability for microbial activity. Studies using "omics" approaches have linked increases in β-glucosidase activity and cellobiose transport to the availability of cellobiose from soil organic matter decomposition, indicating its role in stimulating microbial carbon utilization osti.gov.
Furthermore, the quality of organic carbon, including the presence of compounds like cellobiose, influences microbial nitrogen immobilization in soil, highlighting the interconnectedness of carbon and nitrogen cycles mediated by microbial activity researchgate.net. While glucose is considered a more labile carbon source, cellobiose is classified as an intermediately decomposable compound that still effectively stimulates microbial nitrogen immobilization researchgate.net.
Cellobiose dehydrogenase (CDH), an enzyme found predominantly in fungi and some bacteria, also plays a role in microbial cellulose degradation and carbon cycling. CDH can oxidize cellobiose, potentially providing electrons for other enzymatic reactions involved in the breakdown of lignocellulose, including lignin tandfonline.comjmb.or.krasm.org. This suggests a broader involvement of cellobiose metabolism in the complete deconstruction of plant biomass by microbial communities.
The metabolism of cellobiose by microorganisms is a critical link in the cycle that returns carbon from complex plant polysaccharides back into the environment in forms that can be utilized by other organisms or released as gases like carbon dioxide uomustansiriyah.edu.iq.
Enzymatic Catalysis and Biotransformation of D + Cellobiose
Enzymatic Hydrolysis Mechanisms Involving D-(+)-Cellobiose
Enzymatic hydrolysis is a key process in which water is used to break the glycosidic bond in this compound, typically yielding two molecules of D-glucose.
Cellulase (B1617823) Enzyme Complex Synergism in this compound Production from Cellulose (B213188)
The complete degradation of cellulose into soluble sugars requires the synergistic action of a complex mixture of enzymes collectively known as cellulases. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net This complex typically includes endoglucanases, cellobiohydrolases (also called exoglucanases), and β-glucosidases. mdpi.comfrontiersin.orgresearchgate.net The synergistic interaction between these enzymes leads to efficient breakdown of the crystalline and amorphous regions of cellulose, with this compound being a major intermediate product. rsc.orgaskfilo.comnih.gov
Endoglucanase and Cellobiohydrolase Action Mechanisms in this compound Release
Endoglucanases (EC 3.2.1.4) initiate the hydrolysis by randomly cleaving internal β-(1→4) glycosidic bonds within the cellulose chain. mdpi.comfrontiersin.orgresearchgate.netwikipedia.orgresearchgate.net This action creates new reducing and non-reducing ends, increasing the number of sites available for cellobiohydrolases. frontiersin.orgresearchgate.netresearchgate.net
Cellobiohydrolases (CBHs) (EC 3.2.1.91 and EC 3.2.1.176), or exoglucanases, act processively from the ends of the cellulose chains, cleaving off cellobiose (B7769950) units. frontiersin.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.net Some CBHs act from the reducing end, while others act from the non-reducing end. researchgate.net This processive action is facilitated by a tunnel-like active site that threads the cellulose chain through, sequentially releasing cellobiose. researchgate.net The combined action of endoglucanases and cellobiohydrolases is crucial for effectively breaking down the highly ordered structure of cellulose and releasing cellobiose. researchgate.netrsc.orgnih.gov
β-Glucosidase Mediated Hydrolysis of this compound to D-Glucose
Kinetic Characterization of β-Glucosidase Activity on this compound Substrate
The kinetic properties of β-glucosidases acting on this compound can vary depending on the enzyme source. Studies characterize enzyme activity using parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax). For instance, an extracellular β-glucosidase from Orpinomyces sp. strain PC-2 showed Km and Vmax values of 0.25 mM and 27.1 µmol·min⁻¹·mg⁻¹ respectively, with cellobiose as the substrate at pH 6.0 and 40°C. nih.gov Another study on a recombinant GH3 β-glucosidase from Aspergillus nidulans reported a Km of 2.7 mmol L⁻¹ and Vmax of 57 U mg⁻¹ for cellobiose. researchgate.net These kinetic parameters provide insights into the enzyme's affinity for cellobiose and its catalytic efficiency.
Here is a table summarizing some reported kinetic parameters for β-glucosidases acting on cellobiose:
| Enzyme Source | Substrate | Temperature (°C) | pH | Km (mM) | Vmax (µmol·min⁻¹·mg⁻¹) | Citation |
| Orpinomyces sp. strain PC-2 | Cellobiose | 40 | 6.0 | 0.25 | 27.1 | nih.gov |
| Aspergillus nidulans (GH3) | Cellobiose | Not specified | 6.0 | 2.7 | 57 U/mg | researchgate.net |
| Actinomadura amylolytica YIM 77502T (AaBGL2, GH1) | Cellobiose | Optimal | Optimal | 0.38 | 183.4 U/mg | acs.orgfrontiersin.org |
Note: Vmax units may vary between studies (e.g., µmol/min/mg, U/mg). U (Unit) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Mechanistic Insights into Glycoside Hydrolase Families (e.g., GH1, GH3, GH5, GH30, GH116) Acting on this compound
β-Glucosidases are classified into various Glycoside Hydrolase (GH) families based on amino acid sequence similarities, which often correlate with their structural features and catalytic mechanisms. nih.govnih.govcazy.org Several GH families contain β-glucosidases that act on this compound, including GH1, GH3, GH5, GH30, and GH116. frontiersin.orgnih.govnih.govtandfonline.com
Most characterized β-glucosidases in families GH1, GH3, GH5, GH30, and GH116 employ a double-displacement mechanism that results in the net retention of the anomeric configuration of the product (glucose). nih.govnih.govnih.govcazypedia.org This mechanism involves two key catalytic residues, typically glutamate (B1630785) or aspartate: a nucleophile and an acid/base catalyst. proteopedia.orgacs.orgcazy.org In the first step (glycosylation), the acid catalyst donates a proton to the glycosidic oxygen, while the nucleophile attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate and releasing the aglycone (glucose in the case of cellobiose). In the second step (deglycosylation), water acts as a nucleophile, attacking the glycosyl-enzyme intermediate, with assistance from the regenerated acid/base catalyst, to release the sugar product with retained configuration. nih.govcazy.org
While the general retaining mechanism is common, the specific structural features and substrate-binding subsites within each GH family determine their substrate specificity and efficiency in hydrolyzing cellobiose. For example, GH3 β-glucosidases often have a three-domain architecture and can exhibit high specificity for cellobiose. nih.govnih.gov GH1 enzymes typically have an (α/β)₈ TIM barrel fold. nih.govnih.gov GH30 enzymes, while containing β-xylosidase and β-glucosylceramidase activities, also include members that act on β-1,6-glucans and follow the retaining mechanism. cazypedia.org The precise interactions between cellobiose and the active site residues within these diverse GH families contribute to their catalytic activity.
Cellobiose Phosphorylase Action in this compound Phosphorolysis
In addition to hydrolysis, this compound can also be cleaved by phosphorolysis, a process catalyzed by cellobiose phosphorylase (CBP) (EC 2.4.1.20). jst.go.jptandfonline.comnih.govtandfonline.comresearchgate.net This enzyme catalyzes the reversible phosphorolytic cleavage of the β-(1→4) glycosidic bond of cellobiose in the presence of inorganic phosphate (B84403) (Pi), yielding α-D-glucopyranosyl phosphate (Glc1P) and D-glucose. jst.go.jptandfonline.comnih.govtandfonline.comresearchgate.net
The phosphorolytic reaction is energetically more favorable than hydrolysis, as it conserves some of the glycosidic bond energy in the form of Glc1P. nih.govresearchgate.net This product, Glc1P, can then be directly channeled into metabolic pathways like glycolysis after conversion to glucose-6-phosphate, potentially offering an energetic advantage for microorganisms. nih.govresearchgate.net
The kinetic mechanism of cellobiose phosphorylase varies depending on the enzyme source. For example, Ruminococcus albus CBP follows a random-ordered bi bi mechanism for phosphorolysis, where inorganic phosphate and cellobiose can bind in random order, and D-glucose is released before Glc1P. jst.go.jp Thermotoga maritima CBP also exhibits a random-ordered bi bi mechanism for phosphorolysis. tandfonline.com In contrast, cellobiose phosphorylase from Cellvibrio gilvus follows an ordered bi bi mechanism for the phosphorolytic reaction. tandfonline.com A study on Caldicellulosiruptor bescii CBP indicated an ordered Bi Bi mechanism for the phosphorolytic reaction and a ping pong Bi Bi mechanism for the synthetic reaction (reverse phosphorolysis). nih.govresearchgate.net
The reaction can be represented as:
Cellobiose + Pi ⇌ α-D-Glucose-1-phosphate + D-Glucose
This reversible reaction allows for both the breakdown of cellobiose and the synthesis of cellobiose from glucose and Glc1P, depending on the physiological needs of the organism.
Reversible Phosphorolysis of this compound to α-D-Glucose 1-Phosphate and D-Glucose
This compound can undergo reversible phosphorolysis catalyzed by the enzyme cellobiose phosphorylase (EC 2.4.1.20) nih.govjst.go.jptandfonline.com. This reaction involves the cleavage of the β-1,4-glycosidic bond using inorganic phosphate (Pi) as a nucleophile, yielding α-D-glucose 1-phosphate (α-D-Glc 1-P) and D-glucose nih.govtandfonline.comnih.gov. The reaction can be represented as:
Cellobiose + Pi <=> α-D-Glucose 1-Phosphate + D-Glucose nih.govtandfonline.comnih.gov
This phosphorolytic pathway offers an energetic advantage compared to hydrolysis, as the energy of the glycosidic bond is conserved in the form of a phosphate ester bond in α-D-glucose 1-phosphate researchgate.net. This product, α-D-glucose 1-phosphate, can then be readily converted to glucose 6-phosphate for entry into glycolysis wikipedia.org.
Studies on cellobiose phosphorylase from different organisms, such as Cellvibrio gilvus and Thermotoga maritima, have investigated the kinetics and reversibility of this reaction tandfonline.comtandfonline.com. For Cellvibrio gilvus cellobiose phosphorylase, the equilibrium constant for phosphorolysis was determined to be 0.32 at 37°C and pH 7.0 tandfonline.com. The enzyme from Thermotoga maritima also catalyzes the reversible phosphorolysis of cellobiose tandfonline.com.
Structural Dissection of Cellobiose Phosphorylase Reaction Mechanisms (Glycoside Hydrolase Family 94)
Cellobiose phosphorylase is classified under Glycoside Hydrolase Family 94 (GH94) nih.govcazypedia.orgfrontiersin.org. Enzymes in this family are known to catalyze phosphorolytic reactions with inversion of the anomeric configuration nih.govnih.govcazypedia.org. The reaction mechanism for GH94 phosphorylases is proposed to be similar to that of inverting glycoside hydrolases cazypedia.org.
Structural studies, including the crystal structure of cellobiose phosphorylase from Cellvibrio gilvus, have provided insights into the reaction mechanism nih.govnih.gov. The enzyme has an (α/α)6 barrel fold, structurally similar to clan GH-L glycoside hydrolases cazypedia.org. Phosphorolysis is initiated by a direct nucleophilic attack by inorganic phosphate on the anomeric C-1 carbon, facilitated by a general acid residue cazypedia.org. The phosphate ion is held in the active site through hydrogen bonds, positioned for this nucleophilic attack nih.govnih.gov. Key residues involved in substrate discrimination and phosphate binding have been identified through structural comparisons with homologous enzymes like chitobiose phosphorylase nih.govnih.gov. Conformational changes in the active site pocket upon substrate binding may also be required for catalysis nih.gov.
Kinetic studies on cellobiose phosphorylase from different sources have suggested varying mechanisms. For Cellvibrio gilvus, kinetic studies on the phosphorolytic reaction indicated an ordered Bi Bi mechanism tandfonline.com. In this mechanism, cellobiose binds first, followed by inorganic phosphate, and then D-glucose is released before α-D-glucose 1-phosphate tandfonline.com. However, studies on cellobiose phosphorylase from Thermotoga maritima suggested a random-ordered bi bi mechanism for phosphorolysis, with random binding of cellobiose and phosphate followed by ordered release of products tandfonline.com. Research on Caldicellulosiruptor bescii cellobiose phosphorylase also indicated different kinetic mechanisms for the phosphorolytic (ordered Bi Bi) and synthetic (ping pong Bi Bi) reactions researchgate.net.
Enzymatic Inhibition by this compound
This compound as a Potent Product Inhibitor of Cellulolytic Enzymes
This compound is a major product of cellulose hydrolysis catalyzed by cellulase enzymes researchgate.netsciengine.com. Its accumulation during the enzymatic saccharification of cellulose is a significant factor leading to product inhibition, which can severely reduce the efficiency of the hydrolysis process researchgate.netnih.govfrontiersin.orgresearchgate.net. Cellobiose is considered a stronger inhibitor of cellulases than glucose sciengine.comfrontiersin.org.
Mechanisms of Feedback Inhibition on Cellobiohydrolases and Endoglucanases by this compound
Cellobiose exerts feedback inhibition on the primary cellulolytic enzymes, namely cellobiohydrolases (CBHs) and endoglucanases (EGs) frontiersin.orgresearchgate.netnih.gov. These enzymes are responsible for breaking down cellulose chains taylorandfrancis.com. CBHs processively cleave cellulose from the ends, while EGs act on internal glycosidic bonds researchgate.nettaylorandfrancis.com. Both enzyme types are inhibited by the cellobiose they produce researchgate.netfrontiersin.orgresearchgate.net.
The mechanisms of cellobiose inhibition can be complex and may involve binding to multiple sites on the enzyme pnas.org. For example, studies on Trichoderma reesei Cel7A, a well-characterized exo-cellulase (CBHI), suggest that cellobiose inhibits activity by binding to the product release site, slowing down the enzyme's processive movement along the cellulose chain pnas.orgosti.gov. Additionally, cellobiose can inhibit the initial binding of Cel7A to cellulose by interacting with the substrate-binding tunnel researchgate.netpnas.org.
Experimental data, including FT-IR spectra, fluorescence spectroscopy, and circular dichroism, suggest that cellobiose can combine with residues, such as tryptophan, located near the active site of cellobiohydrolases researchgate.netsciengine.comresearchgate.net. This interaction can create steric hindrance, preventing cellulose chains from entering the active site researchgate.netsciengine.comresearchgate.net. Cellobiose binding can also induce conformational changes in the enzyme, leading to non-productive adsorption on the cellulose substrate researchgate.netresearchgate.net.
The potency of cellobiose inhibition can vary depending on the specific enzyme and the nature of the substrate researchgate.net.
Binding Site Analysis and Conformational Changes in Enzyme-D-(+)-Cellobiose Interactions
Structural analysis and binding studies have provided detailed insights into how cellobiose interacts with cellulolytic enzymes. Cellobiose can bind to the catalytic domain and/or the carbohydrate-binding module (CBM) of cellulases researchgate.net.
For endoglucanases, such as Alicyclobacillus acidocaldarius Cel9A, structural analysis has shown that cellobiose can occupy glucosyl-binding subsites within the active site cleft scirp.orgpdbj.org. In AaCel9A, cellobiose was found to bind in subsites -1, -2, and +1 scirp.org. Another study on Clostridium thermocellum Cel5E showed cellobiose binding nih.gov.
In cellobiohydrolases like Trichoderma reesei Cel7A, cellobiose binding to the product release site ("back door") has been shown to slow down enzyme activity pnas.org. Binding to the substrate-binding tunnel ("front door") can inhibit the enzyme's interaction with cellulose pnas.org. Structural representations show cellobiose occupying product binding sites, potentially obstructing product release researchgate.net. Residues like R248 and Y385 in TeCel7A may be involved in forming a closed conformation upon cellobiose binding researchgate.net.
Strategies for Mitigating this compound Product Inhibition in Bioprocessing
Mitigating cellobiose product inhibition is crucial for improving the efficiency and economic feasibility of enzymatic cellulose hydrolysis in bioprocessing applications, such as biofuel production nih.govpnas.org. Several strategies are employed to address this challenge:
Supplementation with β-Glucosidases: The most common strategy is to add exogenous β-glucosidases to the reaction mixture researchgate.netfrontiersin.orgucm.es. β-Glucosidases hydrolyze cellobiose into two molecules of glucose, thereby reducing cellobiose concentration and alleviating its inhibitory effect on CBHs and EGs researchgate.netfrontiersin.orgucm.es. This synergistic action is vital for complete cellulose degradation ucm.es.
Simultaneous Saccharification and Fermentation (SSF): In SSF, cellulose hydrolysis and glucose fermentation occur in the same vessel usp.br. As cellobiose is hydrolyzed to glucose, the glucose is immediately consumed by fermentative microorganisms, keeping the concentrations of both cellobiose and glucose low and minimizing product inhibition usp.br.
Enzyme Engineering: Modifying cellulase enzymes through genetic engineering can reduce their susceptibility to cellobiose inhibition pnas.orgnih.gov. This can involve altering residues in the active site or product release pathway to weaken cellobiose binding nih.gov.
Process Optimization: Adjusting process parameters such as substrate concentration, enzyme loading, temperature, and pH can also help manage cellobiose inhibition mdpi.com. For instance, using higher enzyme loading or lower substrate concentration can sometimes mitigate the inhibitory effects researchgate.net.
Integrated Separation: Removing cellobiose or glucose from the reaction mixture during hydrolysis can also alleviate inhibition nih.govusp.br. Techniques like membrane reactors have been explored for continuous glucose removal usp.br.
These strategies, often used in combination, aim to reduce the accumulation of cellobiose and maintain high cellulase activity for efficient biomass conversion.
β-Glucosidase Supplementation for Enhanced this compound Conversion
Research has demonstrated that adding β-glucosidase to enzymatic hydrolysis reactions can lead to greater conversion of cellulose. nih.gov For instance, supplementation with immobilized β-glucosidase improved the conversion of pretreated sugarcane bagasse by up to 40% after 96 hours of reaction. nih.gov Studies have also shown that increasing the supply of intracellular β-glucosidase proteins can improve cellobiose fermentation capabilities in engineered yeast strains. nih.gov This is particularly beneficial during the exponential growth phase, impacting both hydrolysis and transglycosylation activities of the enzyme. nih.gov
However, β-glucosidase activity can be inhibited by high concentrations of glucose, the product of cellobiose hydrolysis. researchgate.net This inhibition can lead to the accumulation of cellobiose, creating a bottleneck in industrial lignocellulose utilization. researchgate.netacs.org Engineered β-glucosidases with improved glucose tolerance and higher catalytic activity towards cellobiose are being developed to overcome this limitation. researchgate.net For example, specific mutations in β-glucosidase Bgl2A have resulted in increased specific activities towards cellobiose and improved catalytic efficiency. researchgate.netacs.org
Data from studies on β-glucosidase activity towards cellobiose highlight the impact of enzyme source and conditions.
| Enzyme Source | Substrate | Temperature (°C) | pH | Observations | Reference |
| T. maritima | p-nitrophenyl-β,D-glucopiranoside | Not specified | Not specified | Biphasic kinetic behavior, substrate- and end product-directed activation. | asm.org |
| T. neapolitana | Cellobiose | 85 | 5.0 | Specific activity of 11.8 U/mg, Km of 1.42 mM. | asm.org |
| Engineered S. cerevisiae strain | Cellobiose | 30 | Not specified | Improved fermentation capability with extra β-glucosidase gene copy. | nih.gov |
| Myceliophthora thermophila | Cellobiose | Not specified | Not specified | Hydrolytic pathway by β-glucosidase used for intracellular metabolism. | nih.gov |
Engineering Cellulase Systems for Reduced this compound Sensitivity
Cellobiose inhibition is a significant challenge in the enzymatic conversion of lignocellulosic biomass, particularly for cellobiohydrolases like Cel7A. nih.gov Engineering cellulase systems to reduce their sensitivity to cellobiose is an active area of research aimed at improving the efficiency and economics of biofuel production. nih.gov
The concentration of cellobiose at which Cel7A loses half of its activity can range from 2.6 mM to 19 mM, highlighting the impact of this disaccharide on enzyme performance. nih.gov Strategies to mitigate this inhibition are crucial for achieving high product yields, especially under the high substrate loadings required for industrial processes. nih.gov
Beyond modifying individual enzymes, engineering efforts also focus on the synergistic interaction of different enzymes within the cellulase system. The supplementation of cellulase cocktails with enzymes like cellobiose dehydrogenase (CDH) has shown potential in diminishing cellobiose inhibition. frontiersin.org CDH can increase β-glucosidase activity, suggesting a synergistic role in cellobiose metabolism and providing a possible mechanism for reducing cellobiose-induced inhibition of cellulases. frontiersin.org
Intracellular Metabolic Pathways of this compound in Microorganisms
Microorganisms utilize different intracellular pathways to metabolize this compound, allowing them to harness its energy and carbon content. The two primary pathways are the hydrolytic and phosphorolytic routes. nih.govresearchgate.net
Hydrolytic Pathway for this compound Catabolism
In the hydrolytic pathway, intracellular β-glucosidase catalyzes the cleavage of one molecule of cellobiose into two molecules of glucose. researchgate.netd-nb.info This process occurs after cellobiose is transported into the cell, often via dedicated cellodextrin transporters. frontiersin.orgd-nb.info The resulting glucose molecules can then enter glycolysis to generate energy. ontosight.aifrontiersin.org
This pathway is common in many cellobiose-assimilating microorganisms, including various fungi and bacteria. nottingham.ac.uk While straightforward, the hydrolytic cleavage of cellobiose requires subsequent phosphorylation of both glucose molecules by hexokinase, consuming ATP. d-nb.info
Phosphorolytic Pathway for this compound Catabolism
The phosphorolytic pathway involves the enzyme cellobiose phosphorylase (CBP), which cleaves cellobiose in the presence of inorganic phosphate to produce one molecule of glucose and one molecule of α-glucose-1-phosphate. frontiersin.orgresearchgate.net This reaction is reversible. mdpi.com
A key advantage of the phosphorolytic pathway is its energy conservation. asm.org The glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase without the need for ATP input, unlike the phosphorylation of glucose in the hydrolytic pathway. d-nb.infomdpi.com This can provide an energetic advantage, particularly under anaerobic conditions. d-nb.infomdpi.com
The phosphorolytic pathway is found in various anaerobic bacteria and some fungi. nottingham.ac.ukasm.org Studies in Myceliophthora thermophila have shown that both hydrolytic and phosphorolytic pathways are used for intracellular cellobiose metabolism, and the phosphorolytic cleavage can benefit the yield of products like malic acid due to its energy advantages. nih.gov In Clostridium thermocellum, rates of phosphorolytic cleavage have been shown to exceed those of hydrolytic cleavage for cellobiose. nih.gov
Data comparing the two pathways highlight the difference in products and ATP requirement for subsequent metabolism:
| Pathway | Enzyme Involved | Products of Cellobiose Cleavage | ATP Requirement for Glucose Metabolism |
| Hydrolytic | β-Glucosidase | 2 Glucose molecules | 2 ATP (for hexokinase) |
| Phosphorolytic | Cellobiose Phosphorylase | 1 Glucose + 1 Glucose-1-phosphate | 1 ATP (for hexokinase on glucose) |
Regulation and Interplay of this compound Catabolic Pathways
The regulation of cellobiose catabolic pathways in microorganisms is complex and can involve various regulatory elements and transcription factors. researchgate.net Microorganisms often prioritize the utilization of preferred carbon sources like glucose through mechanisms such as carbon catabolite repression (CCR). researchgate.net
In the presence of glucose, the expression of genes involved in the catabolism of less preferred carbon sources like cellobiose can be repressed. However, in the absence of glucose, cellobiose (or a derivative) can act as an inducer, activating transcription factors that promote the expression of genes encoding cellobiose transporters and catabolic enzymes, including β-glucosidases and cellobiose phosphorylases. researchgate.net
Studies in Thermotoga maritima have identified transcription factors, such as BglR and CelR, that are involved in regulating the expression of genes related to cellobiose utilization in response to cellobiose and glucose concentrations. frontiersin.org The interplay between different regulatory pathways, including those controlling carbon and nitrogen metabolism, can also influence the expression of cellulolytic enzymes and cellobiose catabolic pathways. researchgate.net
The relative activity and regulation of the hydrolytic and phosphorolytic pathways can differ depending on the microorganism and growth conditions. nih.govasm.org In Myceliophthora thermophila, the regulation of these two pathways showed differences depending on whether the organism was grown on cellobiose or Avicel (a form of cellulose). nih.gov Disruption of the gene encoding cellobiose phosphorylase led to the upregulation of intracellular β-glucosidase genes, suggesting a level of compensation between the pathways. nih.gov
The presence of both pathways allows microorganisms flexibility in metabolizing cellobiose, potentially optimizing energy yield and growth under different environmental conditions. nih.govasm.org
Membrane Transport Systems for D + Cellobiose
Mechanisms of D-(+)-Cellobiose Transmembrane Transport
Microorganisms employ a variety of mechanisms to transport this compound across the cell membrane. These include the Phosphoenolpyruvate (B93156):Carbohydrate Phosphotransferase Systems (PEP-PTS), ATP-dependent active transport systems (specifically ABC transporters), and Major Facilitator Superfamily (MFS) permeases, often referred to as cellodextrin transporters.
Phosphoenolpyruvate:Carbohydrate Phosphotransferase Systems (PEP-PTS) for this compound Uptake
The PEP-PTS is a prominent bacterial transport system that couples the translocation of sugars across the membrane with their phosphorylation, using phosphoenolpyruvate (PEP) as the energy source. This system is involved in the transport of various carbohydrates, including cellobiose (B7769950), in numerous bacteria. wikipedia.orgoatext.com The PTS consists of several components: Enzyme I (EI), a histidine phosphocarrier protein (HPr), and Enzyme II (EII). oatext.comnih.gov EI and HPr are general, cytoplasmic components, while EII is sugar-specific and typically consists of multiple domains (EIIA, EIIB, EIIC, and sometimes EIID). oatext.comgenome.jp
In the cellobiose-specific PTS, the phosphoryl group from PEP is sequentially transferred through EI and HPr to the EII complex. The EII complex, often composed of EIIA, EIIB, and EIIC domains (which can be separate proteins or fused), facilitates the transport of cellobiose across the membrane and simultaneously phosphorylates it, typically at the C6 position, resulting in intracellular cellobiose-6-phosphate. oatext.comgenome.jp This phosphorylation prevents the sugar from leaking out of the cell and primes it for subsequent metabolism. wikipedia.org
Examples of bacteria utilizing PEP-PTS for cellobiose uptake include Bacillus thuringiensis, where the cel operon encodes the PTS components responsible for cellobiose transport and utilization. frontiersin.org In Klebsiella pneumoniae, the celB gene encodes the putative cellobiose-specific PTS component IIC, and its mutation affects cellobiose utilization and biofilm formation. nih.gov Vibrio fischeri also possesses a gene cluster encoding a PTS system (celA, celB, and celC) essential for cellobiose utilization. asm.org
ABC Transporter Systems Mediating this compound Uptake
ABC (ATP-Binding Cassette) transporters are a large superfamily of transport systems found in all domains of life. In prokaryotes, they are typically involved in the import of nutrients and consist of an extracellular solute-binding protein, one or two transmembrane domains (permeases), and one or two cytoplasmic nucleotide-binding domains (ATPases). psu.edunih.gov The solute-binding protein binds the specific substrate (cellobiose in this case) and delivers it to the transmembrane domains, where ATP hydrolysis by the nucleotide-binding domains drives the conformational changes necessary for translocation across the membrane. psu.edu
Several studies have identified and characterized ABC transporters involved in cellobiose uptake. In the hyperthermophilic archaeon Pyrococcus furiosus, a high-affinity, inducible ABC transporter is responsible for cellobiose uptake. nih.govnih.govasm.orgcore.ac.uk This system involves a cellobiose binding protein (CbtA) and components homologous to the Opp family of ABC transporters. nih.govnih.govasm.orgcore.ac.uk Streptomyces reticuli, a cellulose-degrading bacterium, utilizes an inducible ATP-dependent uptake system specific for cellobiose and cellotriose (B13521), which is an ABC transporter. nih.govpsu.edu This system includes a cellobiose binding lipoprotein (CebE) and the ATP-binding component MsiK, which can function with multiple ABC transport systems. nih.govpsu.edu Clostridium thermocellum also employs ABC transporters for the uptake of cellodextrins, including cellobiose. psu.eduasm.org
Cellodextrin Permeases and Transporters (e.g., MgCBT2, CDT-1, CDT-2) in this compound Assimilation
Cellodextrin permeases and transporters, often belonging to the Major Facilitator Superfamily (MFS), facilitate the transport of cellobiose and longer cellodextrins. These transporters typically utilize chemiosmotic gradients (e.g., proton motive force) rather than direct ATP hydrolysis or PEP as the energy source.
In fungi, particularly those involved in cellulose (B213188) degradation, cellodextrin transporters play a significant role in cellobiose assimilation. Neurospora crassa possesses two well-characterized cellodextrin transporters, CDT-1 and CDT-2, which are high-affinity cellobiose transporters. mdpi.comescholarship.org These transporters are crucial for the uptake of cellobiose and other cellodextrins and are involved in the induction of cellulolytic enzymes. mdpi.comresearchgate.netfrontiersin.org CDT-2 has also been implicated in the transport of xylobiose and xylodextrins. mdpi.com
Engineered yeast strains, such as Saccharomyces cerevisiae, have been modified to utilize cellobiose by expressing heterologous cellodextrin transporters and intracellular β-glucosidases. mdpi.comnih.govdntb.gov.ua Examples of transporters successfully expressed in S. cerevisiae include MgCBT2 from Meyerozyma guilliermondii, which has shown effectiveness in cellobiose fermentation. mdpi.comdntb.gov.uaresearchgate.net Other transporters like CtCBT1 from Candida tropicalis and SiHXT2.4 from Scheffersomyces illinoinensis have also been explored for cellobiose transport in recombinant yeast. mdpi.comresearchgate.net The efficiency of these transporters can be influenced by factors such as protein modification, as seen with truncated versions of MgCBT2 lacking lysine (B10760008) residues, which improved cellobiose fermentation. dntb.gov.uaresearchgate.net
Physiological and Biotechnological Implications of this compound Transport
The mechanisms of this compound transport have significant implications for both microbial physiology and various biotechnological applications, particularly in the context of biomass utilization and biofuel production.
Role in Microbial this compound Utilization and Growth
Efficient cellobiose transport is a prerequisite for microorganisms to utilize this disaccharide as a carbon and energy source. The specific type of transporter employed influences the rate and efficiency of cellobiose uptake, which in turn affects microbial growth kinetics on cellobiose-containing substrates. For instance, high-affinity transporters like the ABC transporter in P. furiosus enable growth on low concentrations of cellobiose. nih.govasm.orgcore.ac.uk
Furthermore, cellobiose transport can play a role in regulating the expression of genes involved in cellulose degradation and cellobiose metabolism. In some fungi, cellodextrin transporters like CDT-1 and CDT-2 act as "transceptors," sensing extracellular cellodextrins and triggering signaling pathways that induce the production of cellulolytic enzymes. mdpi.comresearchgate.netfrontiersin.org This regulatory link ensures that the organism produces the necessary enzymes when the substrate is available.
In some bacteria, cellobiose utilization genes, including those for transport, can be cryptic, meaning they are not normally expressed but can be activated through genetic events, potentially providing an adaptive advantage in environments where cellobiose becomes available. oup.com
Biotechnological applications, such as the production of biofuels and biochemicals from lignocellulosic biomass, heavily rely on the efficient conversion of cellulose-derived sugars, including cellobiose. nih.gov Engineering microorganisms with enhanced cellobiose transport capabilities is a key strategy to improve the economics and efficiency of these processes. mdpi.comnih.govdntb.gov.uaontosight.ai
Introducing heterologous cellobiose transporters into non-cellobiose-utilizing industrial strains, such as Saccharomyces cerevisiae, enables them to directly ferment cellobiose. mdpi.comnih.govdntb.gov.ua The selection and engineering of transporters with high efficiency and appropriate substrate specificity are critical for maximizing cellobiose uptake and subsequent product formation. mdpi.comdntb.gov.ua For example, engineering yeast transporters to overcome limitations like endocytosis has been shown to improve cellobiose fermentation efficiency. dntb.gov.uaresearchgate.net
Optimizing cellobiose transport in consolidated bioprocessing (CBP) organisms, which combine enzyme production, cellulose hydrolysis, and fermentation in a single step, is also crucial. Efficient cellobiose uptake in these organisms minimizes the accumulation of extracellular cellobiose, which can inhibit cellulase (B1617823) activity.
The study of cellobiose transport mechanisms provides valuable insights for designing microbial cell factories with improved capabilities for utilizing complex plant biomass, contributing to the development of sustainable biorefineries. nih.govontosight.ai
Engineering Microorganisms for Enhanced this compound Uptake in Biorefineries
Several approaches have been explored for engineering enhanced cellobiose uptake. One common strategy involves the heterologous expression of cellodextrin transporters (CDTs) and intracellular β-glucosidases in host organisms that naturally lack the ability to ferment cellobiose. mdpi.comfrontiersin.org This allows for the direct import of cellobiose into the cell, where it is then hydrolyzed to glucose, which can be further metabolized. mdpi.comfrontiersin.org
Research has focused on identifying and engineering efficient cellobiose transporters from various sources, including fungi and bacteria. For instance, cellodextrin transporters from Neurospora crassa (CDT-1 and CDT-2) have been successfully expressed in S. cerevisiae, enabling cellobiose utilization. mdpi.comoup.com Studies have also investigated transporters from other yeast species, such as Scheffersomyces illinoinensis, Candida tropicalis, and Meyerozyma guilliermondii, for their ability to facilitate cellobiose fermentation in S. cerevisiae. mdpi.comlneg.pt
Engineering efforts have also addressed limitations in transporter activity, such as sensitivity to low pH or susceptibility to degradation. Directed evolution has been employed to develop mutant transporters with improved performance under specific conditions relevant to biorefinery processes. nih.gov For example, a mutant CDT-2 from Neurospora crassa was engineered to enhance cellobiose fermentation in S. cerevisiae under lower pH conditions. nih.gov Furthermore, modifications to transporters, such as truncations to remove lysine residues involved in ubiquitination and degradation, have been shown to improve cellobiose consumption and fermentation efficiency in recombinant yeast strains. mdpi.comlneg.pt
Beyond yeast, other microorganisms like Escherichia coli and Pseudomonas putida have also been engineered for enhanced cellobiose utilization. x-mol.netnih.govresearchgate.netresearchgate.net In E. coli, engineering has involved the overexpression of cellobiose phosphorylase and activation of specific metabolic pathways to improve the production of valuable chemicals from cellobiose. x-mol.netnih.govresearchgate.net In P. putida, the introduction of β-glucosidase and consideration of existing glucose transport pathways (ABC transporter and peripheral oxidative route) have been explored for cellobiose uptake and co-utilization with other sugars. researchgate.net
These engineering strategies aim to optimize cellobiose transport and metabolism, leading to improved rates and yields in the conversion of lignocellulosic biomass into biofuels and biochemicals.
Insights from this compound Transport Systems for Inhibitor Design
Understanding the mechanisms of this compound transport provides valuable insights for the design of inhibitors that can modulate microbial cellobiose utilization. Inhibitors targeting cellobiose transport systems can be useful tools for studying carbon source regulation, microbial competition, or potentially for controlling specific microbial populations in various environments.
Studies on cellobiose transport in mixed ruminal bacteria have shown that glucose can inhibit cellobiose uptake, likely due to competition for shared components of the PEP-PTS. nih.gov This observation suggests that molecules mimicking glucose or cellobiose structure could act as competitive inhibitors of this transport system.
In Listeria monocytogenes, components of the cellobiose transport system have been implicated in carbon source-mediated repression of virulence genes. karger.com The phosphorylation state of certain PTS components, influenced by the availability of sugars like cellobiose and glucose, can affect the activity of transcriptional activators. karger.com This highlights the potential for designing inhibitors that interfere with the phosphorylation cascade of the PTS to modulate gene expression and virulence in pathogens.
Furthermore, the identification and characterization of specific cellobiose transporters, such as ABC transporters and symporters, reveal potential targets for selective inhibition. asm.orgasm.org For instance, inhibitors could be designed to block the substrate-binding site of binding protein-dependent ABC transporters or interfere with the energy coupling mechanisms of active transport systems.
Regulation of Enzyme Expression and Biosynthesis Influenced by D + Cellobiose
D-(+)-Cellobiose as an Inducer of Lignocellulolytic Enzyme Biosynthesis
The presence of this compound in the environment serves as a crucial signal for many cellulolytic fungi, indicating the availability of cellulose (B213188) as a carbon source. This leads to the induction of genes encoding lignocellulolytic enzymes, a suite of enzymes necessary for the complete deconstruction of plant cell walls.
Induction Mechanisms of Cellulase (B1617823) Gene Expression by this compound in Fungi
In filamentous fungi, the induction of cellulase gene expression by this compound is a complex process involving specific signaling pathways and transcriptional regulators. Cellobiose (B7769950), or a derivative thereof, is recognized as an inducer molecule. researchgate.netpnas.org Studies in Neurospora crassa have shown that cellobiose (or a derivative) activates the transcription factor CLR1, which in turn induces the expression of transporters for cellodextrins, β-glucosidases, and clr-2. researchgate.net The production of the transcription factor CLR2 then drives the expression of cellulase genes. researchgate.net
While cellobiose is a known inducer, its direct role can be masked by its rapid hydrolysis to glucose by β-glucosidases, which can then trigger carbon catabolite repression via glucose sensing mechanisms and transcriptional repression by CRE1. researchgate.net However, research with N. crassa mutants lacking major β-glucosidase activity has demonstrated that cellobiose, cellotriose (B13521), or cellotetraose (B13520) can efficiently induce cellulase gene expression, supporting the role of cellobiose and short cellodextrins as inducers when their breakdown is limited. pnas.org In Trichoderma reesei, another well-studied cellulase producer, cellulase production is regulated at the transcriptional level depending on the carbon source, being tightly repressed by glucose and strongly induced by cellulose or sophorose. scirp.org Although sophorose is a potent inducer in T. reesei, cellobiose also moderately induces cellulase gene expression and activity in this fungus and Aspergillus species. pnas.org
The mechanism of induction can vary between fungal species. For instance, in Phanerochaete chrysosporium, cellobiose does not induce cellulase gene expression, while cellotriose or cellotetraose can. pnas.org This suggests that the specific inducer molecules and their perception mechanisms can differ among fungi.
Several transcription factors are involved in regulating cellulolytic gene expression in filamentous fungi. Positive regulatory factors like XYR1, ACE2, and HAP2/3/5 complexes enhance cellulase expression, while negative regulators like CRE1 and ACE1 repress it. scirp.org ACE2, a zinc binuclear cluster protein, has been shown to be essential for the expression of major cellulases and xylanases in T. reesei in the presence of cellulose, but not sophorose, indicating distinct induction pathways. nih.gov
Transcriptional and Proteomic Regulation of this compound-Dependent Enzyme Production
Cellobiose-dependent enzyme production is regulated at multiple levels, including transcription, post-transcription, translation, and post-translation. researchgate.net Transcriptional and proteomic analyses have identified various oxidative enzymes in fungi that are involved in lignocellulose degradation. mdpi.com
Studies in Thermobifida fusca have shown that cellobiose induces the appearance of numerous major extracellular proteins, including cellulases. nih.gov Transcriptional analysis in T. fusca suggests that the expression of cellobiose-induced proteins is controlled at the transcriptional level and is also induced by cellulose. nih.gov A cis-acting regulatory element and a transcription regulator, CelR, which binds to this element, have been identified. nih.gov Cellobiose causes the dissociation of the CelR-DNA complex, suggesting that cellobiose acts as an effector for cellulase gene expression. nih.gov
Proteome profiling in Neurospora crassa has revealed that proteins upregulated by cellobiose and Avicel (microcrystalline cellulose) are over-represented in cellulose degradation and degradation product transport pathways. researchgate.net Phosphoproteome profiling further indicates that proteins differentially phosphorylated by cellobiose and Avicel are involved in pathways such as transcriptional control, protein processing and export, cell wall biogenesis, and cellular signaling. researchgate.net These findings corroborate the idea that cellobiose mediates the regulation of lignocellulase expression and secretion. researchgate.net
Influence of β-Glucosidase Activity on this compound-Mediated Induction
β-Glucosidase activity significantly influences this compound-mediated induction of cellulase production. β-Glucosidases hydrolyze cellobiose into glucose, which can then lead to carbon catabolite repression, inhibiting cellulase gene expression. researchgate.netmdpi.com Therefore, the level and localization of β-glucosidase activity can modulate the concentration of cellobiose available to act as an inducer.
In fungi, β-glucosidase is a crucial component of the cellulose hydrolysis system, regulating the process by alleviating cellobiose-mediated inhibition and producing glucose. mdpi.com High levels of β-glucosidase activity can rapidly convert cellobiose to glucose, potentially reducing the intracellular concentration of cellobiose or its derivatives that act as inducers. Conversely, a reduction in β-glucosidase activity can lead to increased cellulase production by sparing more cellobiose for induction and potentially unmasking its inducing effect from glucose-mediated catabolite repression. mdpi.comasm.org
Studies have shown that inhibiting extracellular hydrolysis of cellobiose by β-glucosidase or slow feeding of cellobiose can lead to cellulase formation. asm.orgnih.gov The absence of extracellular β-glucosidase can delay the induction of cellulase genes, while strains with enhanced β-glucosidase activity may show improved cellulase induction by cellulose and sophorose. asm.orgnih.gov However, the role of transglycosylation activity of β-glucosidases in forming inducers like sophorose is still debated, with some studies suggesting it may not be a major mechanism for efficient cellulase induction at physiologically relevant substrate concentrations. asm.orgnih.gov
Cellobiose Dehydrogenase (CDH) Involvement in Lignocellulose Degradation
Cellobiose Dehydrogenase (CDH), a flavin and heme-containing extracellular enzyme, is widely distributed in wood-degrading fungi and plays a role in lignocellulose degradation, although its exact mechanisms are still being elucidated. researchgate.netnrel.gov CDH catalyzes the oxidation of cellobiose and short cello-oligomers to their corresponding 1,5-lactones, transferring electrons to various acceptors. nrel.govnih.gov
Oxidative Degradation Processes Facilitated by CDH
CDH is involved in oxidative degradation processes, particularly through its ability to reduce various electron acceptors, such as quinones, metal ions (Fe³⁺ and Cu²⁺), and organic cofactors. nrel.govnih.gov During the oxidation of cellobiose to cellobiono-1,5-lactone, CDH can reduce quinones produced during lignin (B12514952) degradation by laccases and peroxidases to their corresponding phenols. oup.com This suggests a potential link between cellulose and lignin degradation processes.
Furthermore, CDH can reduce Fe(III), and together with hydrogen peroxide (which can be slowly produced by CDH), it may contribute to the formation of Fenton's reagent, leading to the production of hydroxyl radicals. oup.com These highly reactive hydroxyl radicals can degrade both lignin and cellulose, indicating a possible central role for CDH in the degradation of wood by wood-degrading fungi. oup.com CDH's ability to generate free radicals during cellobiose oxidation may also be involved in the chemical hydrolysis of cellulose, hemicellulose, and/or lignin. nrel.gov
Synergistic Effects of CDH with Cellulases in Lignocellulosic Biotransformation
CDH acts synergistically with cellulases and other auxiliary enzymes, particularly lytic polysaccharide monooxygenases (LPMOs), to enhance the efficiency of lignocellulose degradation. mdpi.comresearchgate.net LPMOs are oxidative enzymes that cleave polysaccharide chains through oxidation, and their activity is significantly boosted by the presence of a reductant. researchgate.netcsic.es
The synergistic effect of CDH with LPMOs has been demonstrated to significantly improve the degradation efficiency of cellulose. mdpi.com This interplay highlights the importance of oxidative mechanisms, facilitated by enzymes like CDH and LPMOs, working in concert with traditional hydrolytic cellulases for complete lignocellulose biotransformation. researchgate.nettandfonline.com
| Compound Name | PubChem CID |
| This compound | 764 |
| Glucose | 5793 |
| Sophorose | 161158 |
| Cellobiono-1,5-lactone | 441643 |
| Lignin | 1109 |
| Cellulose | 439381 |
| Hemicellulose | 14040533 |
| Cellotriose | 161159 |
| Cellotetraose | 441644 |
| Oxygen | 956 |
| Hydrogen peroxide | 784 |
| Ferric ion (Fe³⁺) | 1050 |
| Cupric ion (Cu²⁺) | 6326749 |
Interactive Data Table Example (Illustrative - Actual data would require specific experimental results):
| Fungal Species | Inducer | Cellulase Activity (Units/mL) |
| Trichoderma reesei | Glucose | Low |
| Trichoderma reesei | Cellobiose | Moderate |
| Trichoderma reesei | Sophorose | High |
| Neurospora crassa | Glucose | Low |
| Neurospora crassa | Cellobiose | High (in β-glucosidase mutant) |
| P. chrysosporium | Cellobiose | Low/None |
| P. chrysosporium | Cellotriose | High |
(Note: This table is illustrative and represents hypothetical data trends based on the text. Actual values would depend on specific experimental conditions and strains.)
Molecular Structure, Conformation, and Interaction Studies of D + Cellobiose
Conformational Analysis of D-(+)-Cellobiose using Electronic Structure Theories
The conformational landscape of cellobiose (B7769950) is primarily defined by the rotation around the β(1→4) glycosidic linkage, described by the torsion angles Φ and Ψ, and the orientation of the exocyclic hydroxymethyl groups plos.orgresearchgate.net. Electronic structure theories, particularly quantum chemical methods, have been extensively applied to explore these conformational preferences.
Quantum Chemical Calculation of this compound Conformations (e.g., Adiabatic Φ/ψ Maps)
Quantum mechanics calculations have been instrumental in predicting the stable conformations of isolated cellobiose molecules researchgate.net. Studies utilizing methods such as B3LYP density functional theory (DFT) have generated adiabatic Φ/ψ maps to visualize the potential energy surface as a function of these glycosidic torsion angles researchgate.netnih.govcdnsciencepub.com. These maps are created by performing constrained minimizations across a grid of Φ and Ψ values, considering different starting geometries, including various arrangements of exocyclic groups researchgate.netnih.govtandfonline.com.
Early quantum mechanics calculations predicted a cis shape with a specific hydrogen bonding system as the lowest-energy form for an isolated cellobiose molecule researchgate.net. Adiabatic Φ/ψ maps prepared with B3LYP DFT and a mixed basis set have shown that vacuum calculations align with previous computational and experimental findings regarding the preferred gas phase conformation, often described as anti-Φ(H), syn-ψ(H) researchgate.netnih.gov. The exploration of different starting geometries, sometimes numbering over a hundred, is crucial as they can significantly influence the resulting energies and identified structures cdnsciencepub.comtandfonline.com.
Influence of Solvation Models and Exocyclic Group Orientation on this compound Conformation
The conformational preferences of cellobiose are significantly influenced by its environment, particularly the presence of a solvent. Continuum solvation models, such as SMD, have been incorporated into quantum chemical calculations to simulate the effects of solvation researchgate.netnih.gov. These solvated calculations yield results consistent with conformations observed in condensed phases, such as crystals or solutions, which often differ from gas phase preferences researchgate.netnih.gov. Explicit solvent molecules in classical simulations have also been shown to induce changes in cellobiose conformation, leading to different energy minima compared to vacuum calculations researchgate.net.
Hydrogen Bonding Networks and Stabilizing Interactions in this compound Structures
Studies have provided direct evidence for specific intramolecular hydrogen bonds, such as the interaction between the reducing ring HO3 hydroxyl group and the non-reducing ring oxygen (O5') plos.orgnih.govresearchgate.net. This O5'-HO3 hydrogen bond has been predicted by computational and NMR analyses and its existence in aqueous solution has been supported by neutron diffraction with isotopic substitution (NDIS) plos.orgnih.gov. This particular hydrogen bond can reduce the hydration of the O5' oxygen by competing with water molecules for hydrogen bonding researchgate.net.
In condensed phases, the hydrogen bonding network becomes more complex due to interactions with solvent molecules capes.gov.br. While intramolecular hydrogen bonding can be weakened in the presence of water due to competition, cellobiose hydroxyl groups participate in intermolecular hydrogen bonds with water capes.gov.br. On average, each hydroxyl hydrogen can donate approximately 0.8 hydrogen bonds to water, with some variation depending on the specific hydroxyl group plos.org. The glycosidic linkage and ring oxygens also act as hydrogen bond acceptors from water plos.org.
Cooperative hydrogen bonding networks, involving both sugar residues and potentially exocyclic groups, are crucial for stabilizing conformers, particularly in the absence of solvent acs.org. The strength of these hydrogen bonds can be quantified, and studies have shown that certain regions of the cellobiose molecule exhibit stronger interactions with water molecules acs.org.
Comparison of Gas Phase and Condensed Phase this compound Conformational Preferences
A notable difference exists between the preferred conformations of cellobiose in the gas phase and in condensed phases. In the gas phase, theoretical investigations often predict an anti-Φ(H), syn-ψ(H) conformation as the global minimum, stabilized by intramolecular hydrogen bonds researchgate.netresearchgate.netnih.govox.ac.uk. This corresponds to a cis configuration about the glycosidic linkage ox.ac.ukacs.orgox.ac.uk.
However, in condensed phases, such as crystals and aqueous solutions, cellobiose typically adopts a trans conformation, characterized by syn-Φ(H)/syn-ψ(H) or similar glycosidic angles researchgate.netnih.govox.ac.ukox.ac.uk. This conformational shift is attributed to the influence of the environment, including solvation and crystal packing forces researchgate.netox.ac.uk. While the intrinsic preference in isolation may be cis, interactions in the condensed phase favor the more extended trans structure observed in cellulose (B213188) itself researchgate.netox.ac.uk. Molecular dynamics simulations in water have shown that while average positions and fluctuations within single torsional conformations might be only slightly affected by solvent, water can damp local torsional librations and transitions, and the conformational energies are sensitive to the solvent's presence capes.gov.br.
Intermolecular Interactions of this compound
Beyond self-association and interactions with solvent molecules, cellobiose can engage in interactions with other chemical species, including metal ions.
This compound Interactions with Metal Ions
Understanding the interactions between metal ions and cellobiose is relevant, particularly in the context of cellulose processing and enzymatic hydrolysis pvamu.eduresearchgate.net. Density functional theory (DFT) methods have been employed to investigate the interactions of D-cellobiose with various metal chlorides, including Li⁺, K⁺, Mg²⁺, Ca²⁺, Sn²⁺, Zn²⁺, and La³⁺ pvamu.eduresearchgate.net.
Computational studies have indicated that metal ions can approach between the two glucose rings of cellobiose, with specific oxygen atoms serving as preferred interaction or chelation points pvamu.eduresearchgate.net. O4 and O9 have been identified as such points in studies involving mixtures of D-cellobiose and metal chlorides pvamu.eduresearchgate.net. Calculated metal-oxygen distances from energy-minimized structures provide insights into the strength and nature of these interactions pvamu.edu.
Experimental techniques, such as ¹³C NMR spectroscopy, have also been used to study the interaction of cellobiose with metal ions pvamu.edutandfonline.com. Changes in ¹³C NMR chemical shifts can indicate interaction, and studies have shown a correlation between calculated metal-oxygen distances and observed chemical shift changes pvamu.edu. For instance, ZnCl₂ has been shown to produce significant ¹³C NMR chemical shift changes in D-cellobiose, consistent with short calculated metal-oxygen distances pvamu.edu.
Metal ions can also influence the enzymatic hydrolysis of cellobiose and cellulose. While some metal ions like Ca²⁺ and Co²⁺ might show slight activation effects on cellulase (B1617823) enzymes at certain concentrations, others like Pb²⁺ and Hg²⁺ can be inhibitory nih.gov. The interaction of metal ions can affect the adsorption of cellulase enzymes onto cellulose substrates researchgate.net.
Table: Preferred Metal Ion Interaction Points in this compound (DFT Studies)
| Metal Ion | Preferred Interaction/Chelation Points |
| Li⁺, K⁺, Mg²⁺, Ca²⁺, Sn²⁺, Zn²⁺, La³⁺ (as chlorides) pvamu.eduresearchgate.net | O4, O9 (between the two glucose rings) pvamu.eduresearchgate.net |
Note: This table is based on findings from DFT studies of D-cellobiose interactions with selected metal chlorides.
Table: Effect of Selected Metal Ions on Cellulase Enzyme Activity
| Metal Ion | Concentration | Effect on Cellulase Activity (vs. swollen cellulose) |
| Ca²⁺ nih.gov | 0.1mM-1.0mM | Slightly activating nih.gov |
| Co²⁺ nih.gov | 0.1mM-1.0mM | Slightly activating nih.gov |
| Pb²⁺ nih.gov | 1.0mM | Most inhibitory nih.gov |
| Hg²⁺ nih.gov | 1.0mM | Inhibitory nih.gov |
Note: This table summarizes findings on the effect of selected metal ions on the cellulase enzyme complex of Thermomonospora fusca.
Spectroscopic (e.g., NMR, FT-IR) and Computational Elucidation of this compound Metal Complex Formation
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, alongside computational methods such as Density Functional Theory (DFT), have been employed to investigate the interactions between this compound and metal ions. Studies have shown that metal ions can interact with carbohydrates, including cellulose model compounds like D-cellobiose. scispace.com For instance, ¹³C NMR chemical shifts of D-cellobiose in the presence of certain chloride salts have been used to evaluate these interactions. scispace.com Significant changes in ¹³C NMR chemical shifts of D-cellobiose signals in aqueous onium hydroxide (B78521) solutions have been discussed in relation to the solvation state of cellulose. scispace.com
FT-IR spectroscopy can also provide insights into these interactions by revealing shifts in characteristic functional group vibrations. For example, significant shifts in the carboxylic acid C=O stretching frequency were observed in FT-IR studies of mixtures of D-cellobiose with certain polycarboxylic acids. researchgate.net
Computational studies, particularly DFT analysis, have been utilized to understand the nature of the interactions between metal species and cellobiose at a molecular level. These studies can indicate that metal clusters may bind with cellobiose conformers through the oxygen atom of the glycosidic bond or other hydroxyl groups. researchgate.net The presence of negative binding energy in computational models suggests strong bonding between metal clusters and cellobiose. researchgate.net Theoretical calculations can help elucidate the interactions between carbohydrates and metal ions, although fewer studies are reported compared to experimental methods. scispace.com Calculated metal-oxygen distances from energy-minimized structures of D-cellobiose and metal chloride mixtures suggest preferred interaction points between the two glucose rings, such as O4 and O9. researchgate.net DFT studies have supported experimental observations from ¹³C NMR chemical shift changes, indicating that metals like Zn²⁺, which show the shortest calculated metal-oxygen distances, also induce the largest ¹³C NMR chemical shift changes in D-cellobiose. researchgate.net
Computational studies have also explored the interaction of bimetallic gold nanoclusters with cellobiose in ionic liquid mediums, revealing robust binding via the glycosidic oxygen. eurjchem.com The introduction of heterogeneity in metal clusters can enhance their binding to cellobiose. eurjchem.com
This compound as a Ligand in Enzyme Active Sites
This compound serves as a natural substrate and a key ligand for numerous enzymes involved in the breakdown and modification of cellulose, primarily cellulases and phosphorylases. Its interaction with the active sites of these enzymes is crucial for their catalytic activity and substrate specificity.
Structural Characterization of Enzyme-D-(+)-Cellobiose Complexes
Structural studies, prominently X-ray crystallography, have provided detailed insights into how this compound binds within the active sites of various enzymes. These studies often involve determining the crystal structure of the enzyme in complex with cellobiose or its analogs.
For example, crystal structures of cellobiose phosphorylase from Cellvibrio gilvus have been determined in complex with sulfate (B86663) and phosphate (B84403), revealing the location of these ions at the anion-binding site and a glucose moiety at subsite +1. nih.gov Although obtaining a complex structure with glucose at the sugar-donor site (subsite -1) was challenging, a glycerol (B35011) molecule was observed binding to this subsite in one structure. nih.gov
X-ray diffraction studies have also been conducted on cellobiose phosphorylase from Cellulomonas uda in complex with substrates and reaction products to understand the structural and mechanistic determinants of its activity. nih.gov, core.ac.uk
The crystal structure of a GH45 subfamily C endoglucanase from Phanerochaete chrysosporium (PcCel45A) in complex with cellobiose has been determined at high resolution (1.70 Å), providing atomic detail of the interaction. rcsb.org
Studies on cellobiohydrolase I (CBHI) from Trichoderma reesei have involved determining the structure of a mutant (E212Q) in complex with cellobiose at 2.0 Å resolution. rcsb.org This revealed that cellobiose binds to the two product sites, with its binding differing slightly from that of a glucoside analog, showing a shift away from the catalytic residues and a more intimate interaction with a loop forming part of the active site's outer wall. rcsb.org
Cellobiose has also been observed bound in the active site of other enzymes, such as NopAA, where it occupies subsites +1 and +2, making interactions with the enzyme. researchgate.net The binding of cellobiose in this case is consistent with its role as a leaving group, suggesting a potentially lower affinity. researchgate.net
Structural characterization of a marine animal family 7 cellobiohydrolase (LqCel7B) in complex with thiocellobiose at 1.14 Å resolution has provided detailed information about the binding mode. pnas.org
These structural studies often utilize techniques like X-ray diffraction to obtain high-resolution data on the enzyme-ligand complexes. rcsb.org, nih.gov, core.ac.uk
Substrate Recognition and Binding Subsite Specificity for this compound
Enzymes that act on this compound exhibit specific mechanisms for recognizing and binding this disaccharide within their active sites, often involving multiple subsites. The interaction at these subsites dictates the enzyme's specificity and catalytic mechanism.
Cellobiose phosphorylase, for instance, catalyzes the reversible phosphorolysis of cellobiose into α-D-glucose 1-phosphate and D-glucose. nih.gov The enzyme has distinct subsites for the sugar-donor (-1) and sugar-acceptor (+1) in the synthetic reaction. nih.gov Kinetic analysis of Cellvibrio gilvus cellobiose phosphorylase has shown a much weaker binding affinity for glucose at subsite -1 compared to subsite +1. nih.gov
Cellodextrin phosphorylase (CDP) from Ruminiclostridium thermocellum also interacts with cellobiose. d-nb.info Studies using saturation transfer difference (STD) NMR spectroscopy and protein-ligand docking have investigated the molecular recognition of cellobiose by CDP in solution. d-nb.info These studies revealed that the anomeric hydroxyl group of the β-anomer of D-cellobiose forms a hydrogen bond with a specific amino acid residue (Asp297), influencing the proximity of the H1β proton to the enzyme. d-nb.info The central glucose ring of cellobiose shows intimate contacts with the enzyme, while the non-reducing ring exhibits lower saturation transfer, indicating recognition of the β-(1,4) glycosidic linkage. d-nb.info
In β-glucosidases, the active site typically involves carboxylic acid residues that interact with the substrate. creative-enzymes.com Cellobiose binds to specific subsites within these enzymes. researchgate.net Comparisons of binding modes of different sugars at the -1 subsite of β-glucosidases have been studied. researchgate.net Amino acid residues within the active site play crucial roles in the recognition and binding of cellobiose. researchgate.net Mutations in these residues can affect the enzyme's activity and substrate preference for cellobiose. researchgate.net
Studies on cellobiohydrolases have also investigated the binding dynamics of model compounds like p-nitrophenyl-β-D-cellobioside (pNPC) to the active sites, providing insights into how cellobiose-like structures are recognized. nrel.gov
The binding of cellobiose in enzyme active sites often involves hydrogen bonds and other non-covalent interactions with specific amino acid residues within defined subsites. researchgate.net, researchgate.net The arrangement and nature of these subsites determine the enzyme's ability to accommodate and process cellobiose. tandfonline.com For some enzymes, loops near the active site subsites can be dynamic and become stabilized upon substrate binding, potentially influencing the enzymatic properties. researchgate.net
Advanced Methodologies and Applications in D + Cellobiose Research
Cutting-Edge Analytical Techniques for D-(+)-Cellobiose Characterization and Quantification
Precise characterization and quantification of this compound are essential for both fundamental research and industrial applications. Various sophisticated analytical methods offer insights into its structural properties, interactions, and reaction kinetics.
High-Resolution Ultrasonic Spectroscopy for this compound Hydrolysis Kinetics
High-resolution ultrasonic spectroscopy (HR-US) is a non-invasive technique used for real-time monitoring of chemical reactions in liquids and semi-solid materials. It measures changes in ultrasonic velocity and attenuation as a reaction progresses, providing information about molecular transformations and kinetics without requiring optical transparency or markers. mdpi.comresearchgate.netacs.org HR-US has been applied to analyze the enzymatic hydrolysis of cellobiose (B7769950) by β-glucosidase. mdpi.comacs.orgnih.gov By monitoring the time profiles of ultrasonic velocity, researchers can obtain data on the amount of glucose released and the reaction rate. nih.gov This allows for the estimation of kinetic parameters by fitting the ultrasonic time profiles to various inhibition models. nih.gov HR-US can also be used to determine the equilibrium constant and the molar Gibbs free energy of cellobiose hydrolysis. nih.gov Studies using HR-US have suggested more complex mechanisms regulating cellobiase activity than simple inhibition models. nih.gov The technique offers high precision, with errors in velocity and attenuation determination limited to 0.0003 m/s and 0.3%, respectively, in the 2-20 MHz range. xtbg.ac.cn HR-US measurements can be performed in small sample volumes and across a broad range of temperatures and pressures. mdpi.comresearchgate.net
Electrochemical Biosensors for Real-Time this compound and Glucose Monitoring
Electrochemical biosensors have gained significant attention for their potential in real-time, continuous monitoring of cellobiose and glucose, particularly in the context of enzymatic biomass hydrolysis. nih.govacs.org These biosensors offer high specificity and fast response, and they can function in turbid or colored aqueous suspensions. nih.govacs.org Amperometric biosensors based on cellobiose dehydrogenase (CDH) can selectively detect cellobiose. nih.govacs.org When combined with a glucose biosensor, they can simultaneously monitor the formation of both cellobiose and glucose during processes like the hydrolysis of cellulose (B213188). nih.govacs.org
For instance, biosensors utilizing an Os-complex-modified polymer (PVI-Os) immobilized with CDH have been developed for oxygen-insensitive cellobiose detection. nih.govacs.org Glucose biosensors can be constructed by combining a Pt catalyst with a glucose oxidase (GOx) layer. nih.govacs.org These biosensors operate at specific applied potentials (e.g., +0.25 V for cellobiose and +0.45 V for glucose versus Ag|AgCl). nih.govacs.org Their performance, including sensitivity and linear detection range, can be influenced by factors such as membrane coverage. nih.gov For example, membrane-covered cellobiose biosensors have shown a sensitivity of 0.48 nA μM⁻¹ and a linear range up to 1 mM, while glucose biosensors exhibited a sensitivity of 0.094 nA μM⁻¹ and a linear range up to ~3 mM. nih.gov The results obtained from these biosensors have shown good correlation with traditional methods like high-performance liquid chromatography (HPLC). nih.govacs.org Electrochemical biosensors are also being explored for non-invasive glucose monitoring in biofluids like saliva. mdpi.commdpi.com
Advanced Spectroscopic Methods (e.g., FT-IR, Fluorescence, Circular Dichroism, NMR) for this compound Interaction Studies
Various advanced spectroscopic techniques are employed to study the interactions of this compound with other molecules, particularly proteins and enzymes.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for determining the secondary structure of proteins and peptides and can be used in conjunction with other techniques to study molecular interactions. springernature.comnih.gov It is particularly useful for analyzing concentrated solutions, solids, and films. springernature.com
Fluorescence Spectroscopy: Fluorimetric methods can indicate changes in the hydrophobic environment of proteins upon ligand binding, which is relevant for studying cellobiose interactions with enzymes. taylorandfrancis.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. univr.itjasco-global.com It is widely used to analyze the secondary structure of biomolecules like proteins and can detect conformational changes upon binding to ligands such as cellobiose. taylorandfrancis.comunivr.it CD is well-suited for diluted solutions, especially for analyzing α-helical structures. springernature.com Vibrational Circular Dichroism (VCD), a variant using infrared light, can be applied to a broader range of organic compounds and, when combined with calculations, can help determine the absolute configuration of chiral molecules. jasco-global.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules and their interactions at atomic resolution. taylorandfrancis.com It is a powerful technique for elucidating the binding sites and conformational changes that occur when cellobiose interacts with enzymes or other biomolecules.
These spectroscopic methods, often used in combination, provide complementary information about the structural and conformational changes induced by cellobiose binding, the kinetics of interaction, and the identification of binding sites.
X-ray Crystallography for this compound-Enzyme Complex Structural Elucidation
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands like this compound at high resolution. taylorandfrancis.com This provides crucial insights into the molecular basis of enzyme-substrate recognition and catalysis.
Studies using X-ray crystallography have elucidated the structures of various cellulases and other enzymes in complex with cellobiose or cello-oligosaccharides. For example, the crystal structure of endoglucanase Cel9G from Clostridium cellulolyticum in complex with cellobiose has been determined at high resolution (1.7 Å). researchgate.net These structures reveal the architecture of the active site cleft, the binding subsites for cellobiose, and the specific interactions (e.g., hydrogen bonding, stacking interactions) between the enzyme residues and the sugar moieties. researchgate.netrcsb.org X-ray crystallography can identify how cellobiose binds to different subsites within the active site and how these interactions contribute to substrate stabilization and subsequent hydrolysis. researchgate.netrcsb.orgnih.gov Structures of enzyme-cellobiose complexes can also reveal the conformation of cellobiose when bound to the enzyme, sometimes showing intermediate-like structures. rcsb.org This technique is vital for understanding the catalytic mechanism and for guiding protein engineering efforts to improve enzyme activity or specificity towards cellobiose. researchgate.netnih.gov X-ray crystallography has also been used to study cellobiose 2-epimerase in complex with related disaccharides, providing insights into the enzyme's mechanism and substrate binding. oup.com
Engineering and Optimization of this compound Metabolism for Industrial Bioprocesses
Efficient utilization of cellobiose is a critical step in the conversion of lignocellulosic biomass into biofuels and biochemicals. Engineering and optimizing microbial cellobiose metabolism are key strategies for improving the economics and sustainability of these industrial bioprocesses.
Directed Evolution and Genetic Engineering of Microbial this compound Utilization Pathways
Directed evolution and genetic engineering are powerful approaches used to improve the ability of microorganisms, such as Saccharomyces cerevisiae, to utilize cellobiose. nih.govresearchgate.netresearchgate.netillinois.edunih.gov These strategies aim to optimize the expression and activity of enzymes and transporters involved in cellobiose uptake and metabolism.
One common strategy involves the heterologous expression of cellobiose utilization pathways in host organisms that naturally cannot ferment cellobiose. nih.gov For instance, introducing and optimizing the cellobiose utilization pathway from organisms like Neurospora crassa (involving a cellodextrin transporter and a β-glucosidase) into S. cerevisiae has been a focus of research for cellulosic biofuel production. nih.govresearchgate.net
Directed evolution allows for the iterative improvement of proteins or entire pathways through mutagenesis and selection for desired phenotypes, such as increased cellobiose consumption rate or ethanol (B145695) productivity. nih.govresearchgate.netresearchgate.netillinois.edunih.gov This can involve simultaneously engineering multiple proteins within the pathway. nih.govresearchgate.net For example, directed evolution has been applied to improve both β-glucosidase (e.g., GH1-1) and cellodextrin transporter (e.g., CDT-1) proteins. nih.govresearchgate.netresearchgate.net Mutations in these proteins can synergistically enhance cellobiose utilization and ethanol production. nih.govresearchgate.net Studies have reported significant improvements, such as a 49% increase in cellobiose utilization and a 64% increase in ethanol productivity in engineered S. cerevisiae strains compared to those with the wild-type pathway. nih.govresearchgate.net Another study demonstrated a 6.41-fold higher cellobiose consumption rate and 6.36-fold higher ethanol productivity in an industrial S. cerevisiae strain through a combination of directed evolution and promoter engineering. researchgate.netillinois.edunih.gov
Consolidated Bioprocessing Strategies Incorporating Enhanced this compound Conversion
Consolidated Bioprocessing (CBP) is an integrated approach that aims to combine enzyme production, saccharification (hydrolysis of biomass into sugars), and fermentation into a single step, typically mediated by a single microorganism or a microbial consortium. This strategy offers the potential to reduce costs and simplify operations in the conversion of lignocellulosic biomass to biofuels and biochemicals. nih.govcelignis.com In traditional saccharification processes, the accumulation of cellobiose can be a significant problem, as it inhibits the activity of cellulase (B1617823) enzymes. nih.gov Supplementing with β-glucosidases (BGL) is often necessary to hydrolyze cellobiose into glucose, but this increases enzyme costs. nih.gov
Studies have investigated the metabolic performance of specific microorganisms in CBP using cellobiose as a carbon source. For example, Clostridium thermocellum DSM 1237 showed improved growth and ethanol yield when utilizing cellobiose. ncsu.edu Under optimal conditions, this strain achieved a cell biomass of 0.80 g/g dry matter and an ethanol yield of 0.60 g/L with 0.5% (w/v) cellobiose. ncsu.edu The ability of the strain to efficiently degrade cellobiose contributes to higher substrate conversion efficiencies in CBP. ncsu.edu
Computational and Theoretical Modeling of this compound Systems
Computational and theoretical modeling techniques provide powerful tools for investigating the structural, conformational, and reactive properties of this compound at a molecular level. These methods complement experimental studies by offering insights into mechanisms, interactions, and dynamics that are difficult to observe directly.
Density Functional Theory (DFT) Applications in this compound Conformational and Interaction Studies
Density Functional Theory (DFT) is widely used to study the conformational landscape and interactions of this compound. DFT calculations have been employed to explore the preferred conformations of cellobiose in different environments, including gas phase and in the presence of solvents. researchgate.netresearchgate.netnih.govacs.org
Studies using DFT have shown that the conformational preference of cellobiose is influenced by solvation. In the gas phase, the anti conformation has been found to be more stable than the syn conformation, which is more commonly observed in crystalline and solution phases. researchgate.netresearchgate.net The addition of water molecules in stepwise hydration studies using DFT has demonstrated that the syn conformer becomes stabilized relative to the anti form as more water molecules are added, with the two conformers exhibiting approximately equal stability at the dihydrate level. researchgate.net Further hydration increases the relative stability of the syn conformer, partly due to its ability to better accommodate water molecules between the two rings. researchgate.net
DFT has also been applied to investigate the interactions of cellobiose with other molecules, such as formaldehyde (B43269) and sodium salts. researchgate.netpvamu.edupvamu.edu For example, DFT studies have explored the adsorption between formaldehyde molecules and β-cellobiose, indicating that the adsorption energy is significantly influenced by external electric fields. researchgate.net Interactions between cellobiose (as a cellulose model) and various sodium salts have also been investigated using DFT, revealing strong binding interactions with certain salts like sodium borate (B1201080) and sodium azide, characterized by short bond lengths. pvamu.edupvamu.edu
The conformational analysis of cellobiose using DFT often involves the construction of adiabatic Φ/ψ maps, which illustrate the energy landscape as a function of the glycosidic linkage dihedral angles. researchgate.netnih.gov These studies highlight the dependence of conformational preferences on the solvation model and the arrangement of exocyclic groups. researchgate.netnih.gov
Molecular Dynamics Simulations for Dynamic this compound Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of this compound and the influence of the solvent environment over time. MD simulations provide insights into the flexibility of the cellobiose molecule, its interactions with surrounding molecules, and the effects of solvent on its conformation and dynamics. capes.gov.brmdpi.comresearchgate.net
MD simulations of cellobiose in water have shown that while the average positions and root-mean-square fluctuations within single torsional conformations are only slightly affected by the solvent, water significantly damps local torsional librations and transitions. capes.gov.br The presence of solvent also impacts the conformational energies and their fluctuations. capes.gov.br Intramolecular hydrogen bonding in cellobiose is weakened in water due to competition with solvating water molecules, and cellobiose hydroxyl groups actively participate in intermolecular hydrogen bonds with water. capes.gov.br
MD simulations are also valuable for understanding the interactions of cellobiose with enzymes, such as β-glucosidases. mdpi.com These simulations can provide dynamic and energetic information about the enzyme-substrate complex, including the mobility of cellobiose within the enzyme's active site and the influence of water molecules. mdpi.com MD studies have been used to investigate the mechanisms of ligand release from enzyme substrate channels, offering insights into factors affecting enzyme efficiency and glucose tolerance. mdpi.com
Furthermore, MD simulations have been applied to study the behavior of cellulose models, including cellobiose, in different solvents like water and ionic liquids. researchgate.netacs.org These simulations can help elucidate how solvents influence the conformation of cellulose chains and potentially impact processes like glycosidic bond cleavage. researchgate.net
Kinetic Modeling of this compound Enzymatic Reactions
Kinetic modeling plays a crucial role in understanding and optimizing enzymatic reactions involving this compound, particularly its hydrolysis to glucose by β-glucosidases. These models describe the rates of enzymatic reactions and the factors that influence them, such as substrate and enzyme concentrations, product inhibition, and temperature. sci-hub.senih.govmdpi.comasabe.orgaimspress.com
Mechanistic kinetic models for the enzymatic hydrolysis of cellulose often include the conversion of cellobiose to glucose as a key step. sci-hub.senih.govmdpi.comaimspress.com These models typically employ Michaelis-Menten kinetics, incorporating terms for product inhibition by glucose and potentially cellobiose itself. sci-hub.senih.govasabe.orgaimspress.com The hydrolysis of cellobiose to glucose is generally considered a homogeneous reaction catalyzed by β-glucosidase in solution. nih.govasabe.org
Kinetic models are developed and validated using experimental data to estimate parameters such as reaction rate constants and inhibition constants. sci-hub.senih.govmdpi.comaimspress.com These models can then be used to simulate the enzymatic hydrolysis process under various conditions, predict sugar yields, and identify factors that limit reaction efficiency. nih.govaimspress.com For example, kinetic models have been used to assess the influence of different pretreatments on the enzymatic hydrolysis of lignocellulosic biomass and to evaluate the impact of sugar and acid inhibitions on glucose production. sci-hub.semdpi.comaimspress.com
Complex kinetic models may also account for enzyme adsorption to the substrate and non-productive adsorption to lignin (B12514952), which can affect the concentration of effective enzymes available for hydrolysis. sci-hub.semdpi.comasabe.org The development of accurate kinetic models is essential for the rational design and optimization of biomass conversion processes. aimspress.com
Predictive Models for this compound-Related Enzyme Parameters (e.g., Km values)
Predictive models are being developed to estimate key enzymatic parameters related to this compound, such as the Michaelis constant (Km). The Km value is a crucial indicator of an enzyme's affinity for its substrate and is essential for understanding enzyme kinetics and catalytic efficiency. oup.comnih.gov Experimentally determining Km values can be time-consuming and labor-intensive. oup.comnih.gov
Computational approaches, including machine learning and deep learning models, are being explored for predicting enzyme kinetic parameters. oup.comnih.gov Studies have specifically focused on predicting the Km of β-glucosidases using cellobiose as a substrate. oup.com These models utilize information such as enzyme sequence data, reaction conditions (e.g., pH and temperature), and substrate properties to make predictions. nih.gov
Various modeling techniques, including neural networks and gradient boosting frameworks, have been applied to this problem. oup.comnih.gov The goal is to develop models that can accurately predict Km values for both wild-type and mutant enzymes, thereby accelerating enzyme engineering and the study of enzyme kinetics. oup.comnih.gov While promising results have been achieved, the accuracy of these predictive models depends on the quality and size of the training datasets and the complexity of the enzymatic systems. oup.comnih.gov
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying D-(+)-cellobiose purity in enzymatic assays?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with refractive index detection is widely used for quantifying cellobiose purity. Calibration curves should be established using certified reference standards. Enzymatic assays, such as β-glucosidase-coupled reactions, can also quantify cellobiose by measuring glucose release spectrophotometrically (e.g., using the Folin-Ciocalteu reagent for reducing sugar detection) .
Q. How is this compound utilized as a substrate in β-glucosidase activity studies?
- Methodological Answer : Cellobiose is hydrolyzed by β-glucosidase into two glucose units. Activity assays involve incubating the enzyme with cellobiose at optimal pH (e.g., 5.0–6.0) and temperature (e.g., 37°C), followed by quantifying glucose via colorimetric methods (e.g., glucose oxidase-peroxidase assays). Kinetic parameters (Km, Vmax) are determined using Lineweaver-Burk plots .
Q. What experimental designs are effective for screening microbial strains capable of cellobiose utilization?
- Methodological Answer : Use selective media with cellobiose as the sole carbon source. Growth curves and metabolic profiling (e.g., gas chromatography for fermentation byproducts) can identify efficient strains. Biochemical tests, such as API® strips, assess carbohydrate fermentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in cellobiose hydrolysis efficiency across different microbial consortia?
- Methodological Answer : Discrepancies may arise from strain-specific β-glucosidase expression or feedback inhibition. Perform transcriptomic analysis (e.g., RNA-seq) to compare enzyme expression levels. Use inhibitors like gluconolactone to isolate β-glucosidase activity from other cellulases. Validate findings with enzyme-specific knockout mutants .
Q. What strategies mitigate β-glucosidase inhibition by cellobiose during lignocellulosic biomass hydrolysis?
- Methodological Answer : Co-culture systems with microbes expressing cellobiose transporters (e.g., Saccharomyces cerevisiae engineered with cellodextrin transporters) can reduce extracellular cellobiose accumulation. Alternatively, use immobilized β-glucosidase reactors to enhance enzyme stability and substrate turnover .
Q. How do synergistic interactions between cellulases and β-glucosidase impact cellobiose conversion rates?
- Methodological Answer : Design experiments using purified enzymes (e.g., endoglucanase, exoglucanase, β-glucosidase) in varying ratios. Measure hydrolysis rates via reducing sugar assays and model synergism using the degree of synergy (DS) index. Surface plasmon resonance (SPR) can quantify enzyme binding affinities .
Q. What statistical approaches resolve data variability in cellobiose fermentation yield optimization studies?
- Methodological Answer : Employ Design of Experiments (DoE) to test factors like pH, temperature, and substrate concentration. Response Surface Methodology (RSM) identifies optimal conditions. Use ANOVA to analyze variance and principal component analysis (PCA) for multivariate data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
